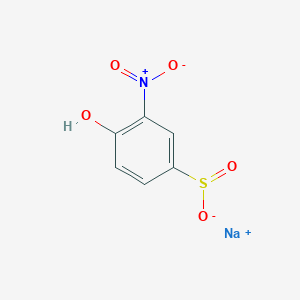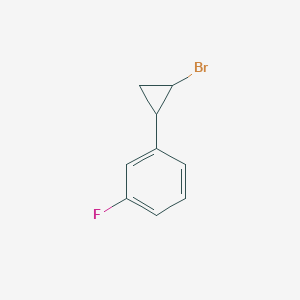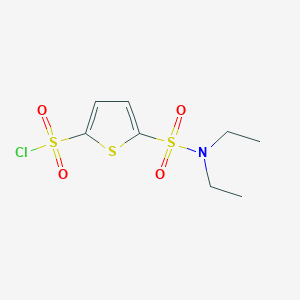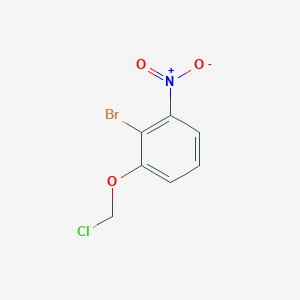
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4NNaO5S. It is a sodium salt derivative of 4-hydroxy-3-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-hydroxy-3-nitrobenzene. This process can be achieved by reacting 4-hydroxy-3-nitrobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various sulfonic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: 4-amino-3-nitrobenzenesulfonic acid.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxy-3-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the hydroxyl, nitro, and sulfonate groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxybenzenesulfonate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Sodium 3-nitrobenzenesulfonate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Sodium 4-nitrobenzenesulfonate: Lacks the hydroxyl group, making it less versatile in substitution reactions.
Uniqueness: Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is unique due to the presence of both hydroxyl and nitro groups, which provide a combination of reactivity and solubility that is advantageous in various chemical processes. This dual functionality allows it to participate in a wider range of reactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C6H4NNaO5S |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
sodium;4-hydroxy-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,8H,(H,11,12);/q;+1/p-1 |
Clé InChI |
RGPWBNGSEIWCRD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)






![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)


